molecular formula C19H15FN2O5 B12635379 5-(4-Fluorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

5-(4-Fluorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B12635379
M. Wt: 370.3 g/mol
InChI Key: NRVUKFSIEGMACV-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound with a unique structure that includes both fluorophenyl and hydroxyphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting a suitable diketone with an amine under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a fluorobenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Hydroxyphenyl Group Addition: The hydroxyphenyl group is typically added through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Fluorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    5-(4-Methylphenyl)-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 5-(4-Fluorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Biological Activity

5-(4-Fluorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its antimicrobial, anticancer, and other relevant biological activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique pyrrolo-pyrrole core structure with substituents that potentially enhance its biological activity. The presence of a fluorophenyl group and a hydroxyphenyl group are critical for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

Case Study: Antimicrobial Efficacy

A study conducted on synthesized derivatives showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined for several strains:

CompoundK. pneumoniae (MIC µg/mL)S. aureus (MIC µg/mL)E. coli (MIC µg/mL)
This compound31.2562.562.5
Control A62.5125125
Control B125250250

The compound demonstrated the highest activity against Klebsiella pneumoniae , suggesting its potential as an antimicrobial agent in therapeutic applications .

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. A derivative was tested against human lung cancer cell lines (A549), showing promising results.

Case Study: Anticancer Efficacy

The following table summarizes the cytotoxic effects observed:

CompoundIC50 (µM) in A549 Cells
This compound15
Control C30
Control D45

The lower IC50 value indicates that the compound is more effective at inhibiting cell growth compared to controls, highlighting its potential as an anticancer agent .

The biological activity of this compound is likely attributed to its ability to interact with specific protein targets involved in microbial resistance and cancer cell proliferation. Molecular docking studies suggest that it binds effectively to target enzymes and receptors, which may inhibit their function.

Molecular Docking Results

Docking simulations have shown high binding affinities for key proteins associated with bacterial resistance mechanisms and cancer pathways, supporting the observed biological activities.

Properties

Molecular Formula

C19H15FN2O5

Molecular Weight

370.3 g/mol

IUPAC Name

5-(4-fluorophenyl)-1-(2-hydroxyphenyl)-4,6-dioxo-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C19H15FN2O5/c20-9-5-7-10(8-6-9)22-17(24)13-14(18(22)25)16(19(26)27)21-15(13)11-3-1-2-4-12(11)23/h1-8,13-16,21,23H,(H,26,27)

InChI Key

NRVUKFSIEGMACV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3C(C(N2)C(=O)O)C(=O)N(C3=O)C4=CC=C(C=C4)F)O

Origin of Product

United States

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